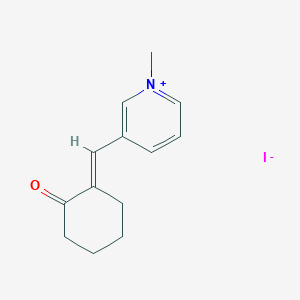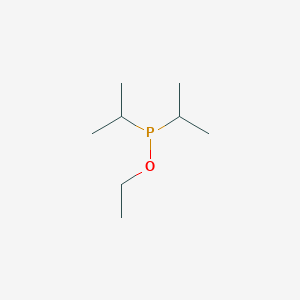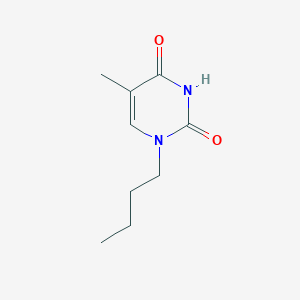
5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane can be achieved through various synthetic routes. One common method involves the reaction of appropriate aldehydes or ketones with diols under acidic conditions to form the dioxane ring. For instance, the reaction of 2-phenylethanol with ethyl propyl ketone in the presence of an acid catalyst can yield the desired compound. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atoms in the dioxane ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Halogenated compounds, Amines, Thiols
Aplicaciones Científicas De Investigación
5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethyl-4-propyl-1,3-dioxane: Similar structure but lacks the ethyl substituent.
5-Ethyl-2-(2-phenylethyl)-1,3-dioxane: Similar structure but lacks the propyl substituent.
4-Propyl-2-(2-phenylethyl)-1,3-dioxane: Similar structure but lacks the ethyl substituent.
Uniqueness
5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane is unique due to the presence of all three substituents (ethyl, phenylethyl, and propyl) on the dioxane ring
Propiedades
Número CAS |
6316-48-9 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
5-ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C17H26O2/c1-3-8-16-15(4-2)13-18-17(19-16)12-11-14-9-6-5-7-10-14/h5-7,9-10,15-17H,3-4,8,11-13H2,1-2H3 |
Clave InChI |
KIOPHPCYCYGKBV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(COC(O1)CCC2=CC=CC=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


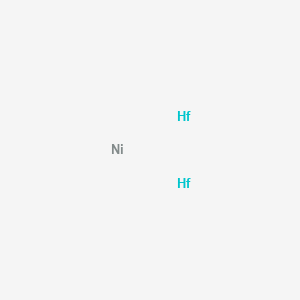
![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)


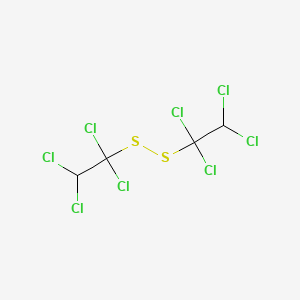


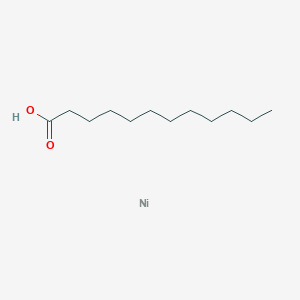
![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)


